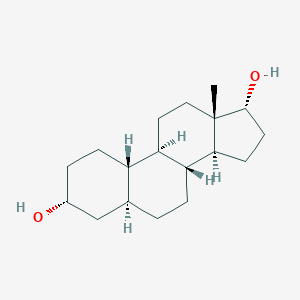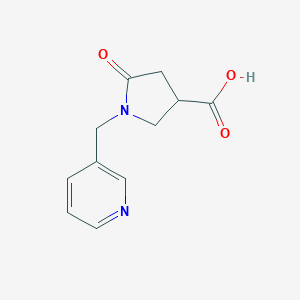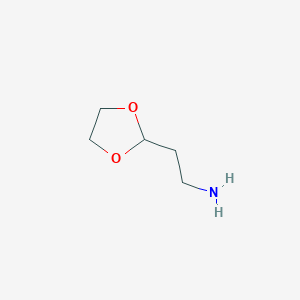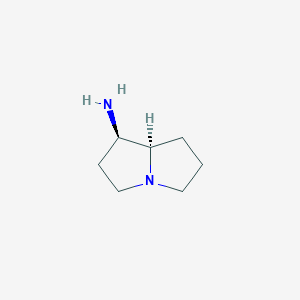
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of pyrrolizin derivatives under specific conditions to yield the desired amine . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrrolizin derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,7AR)-hexahydro-1H-pyrrolizin-1-amine exerts its effects involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. This modulation can lead to various physiological effects, making it a compound of interest in the treatment of neurological conditions .
Comparison with Similar Compounds
Similar Compounds
(1R,4S,4aR,7S,7aR)-dihydronepetalactol: A structurally related compound with similar biological activities.
(1R,3aR,7aR)-1-(1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-one: Known for its antibacterial action against Helicobacter pylori.
Uniqueness
(1R,7AR)-hexahydro-1H-pyrrolizin-1-amine stands out due to its unique chiral structure and its potential therapeutic applications. Its ability to interact with neurotransmitter systems distinguishes it from other similar compounds, making it a valuable target for drug development.
Properties
IUPAC Name |
(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
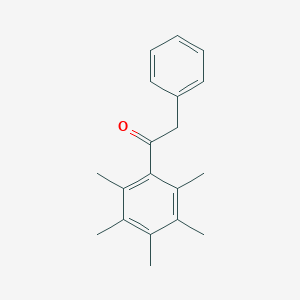
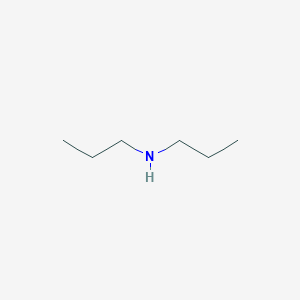
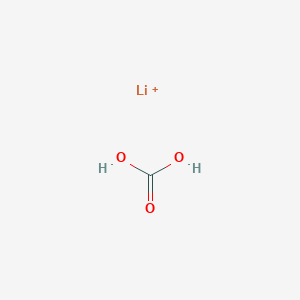
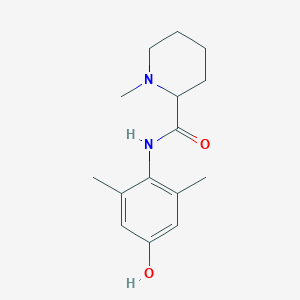
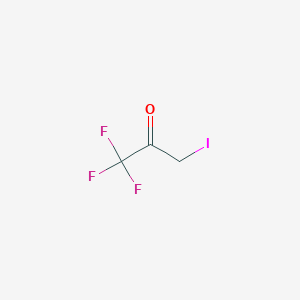
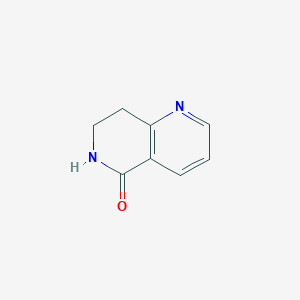
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
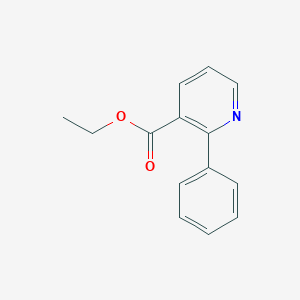

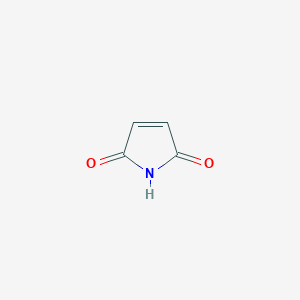
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
